5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride

Nicotinic acetylcholine receptor Isoxazole regioisomer Structure-activity relationship

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a heterocyclic building block comprising an isoxazole ring substituted at position 3 with a pyrrolidine moiety and at position 5 with a methyl group, isolated as the hydrochloride salt. The compound has a molecular formula of C₈H₁₃ClN₂O and a molecular weight of 188.65 g/mol.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 1803581-17-0
Cat. No. B1432090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
CAS1803581-17-0
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2CCCN2.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-6-5-8(10-11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H
InChIKeyLOPSWGJOXXDQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole Hydrochloride (CAS 1803581-17-0): Baseline Identity and Structural Context for Procurement Decisions


5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a heterocyclic building block comprising an isoxazole ring substituted at position 3 with a pyrrolidine moiety and at position 5 with a methyl group, isolated as the hydrochloride salt [1]. The compound has a molecular formula of C₈H₁₃ClN₂O and a molecular weight of 188.65 g/mol . It belongs to the broader class of 3,5-disubstituted isoxazole-pyrrolidine hybrids, a scaffold widely explored in medicinal chemistry for nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors [2]. Unlike the extensively characterized 3-methyl-5-(pyrrolidin-2-yl)isoxazole regioisomers that have yielded clinical candidates such as ABT-418, the 5-methyl-3-(pyrrolidin-2-yl) substitution pattern remains underexplored, representing a distinct chemical space for discovery programs [2][3].

Why 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole Hydrochloride Cannot Be Replaced by Common Isoxazole-Pyrrolidine Analogs


In-class substitution of 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride with its more common 3-methyl-5-(pyrrolidin-2-yl)isoxazole regioisomers is not chemically or pharmacologically interchangeable. Systematic structure-activity relationship (SAR) studies of 3,5-disubstituted isoxazole-pyrrolidines have demonstrated that the position of the pyrrolidine attachment on the isoxazole ring is a critical determinant of binding affinity and functional activity at neuronal nicotinic acetylcholine receptors [1]. Specifically, the Garvey et al. series established that 3-substituted 5-(2-pyrrolidinyl)isoxazoles achieve nanomolar binding affinities at rat brain nAChRs, while the reverse regioisomeric pattern—exemplified by the target compound—was not profiled in those studies, indicating a distinct pharmacological space [1]. The well-known clinical candidate ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) binds with a Ki of approximately 3 nM at the α4β2 nAChR subtype and shows cognition-enhancing and anxiolytic effects, but its pharmacological profile is intrinsically linked to the 3-methyl-5-pyrrolidinyl configuration [2]. Substituting the target compound for ABT-418 or its des-methyl analog would therefore confound SAR interpretation and potentially lead to loss of target engagement or altered selectivity.

Quantitative Differentiation Evidence for 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole Hydrochloride Procurement


Regioisomeric Divergence from the Established nAChR Pharmacophore: 5-Methyl-3-pyrrolidinyl vs. 3-Methyl-5-pyrrolidinyl Scaffold

The target compound is a 5-methyl-3-(pyrrolidin-2-yl)isoxazole, which is the opposite regioisomer of the extensively characterized 3-methyl-5-(pyrrolidin-2-yl)isoxazole series. The Garvey et al. (1994) study established that 3-substituted 5-(2-pyrrolidinyl)isoxazoles achieve nanomolar binding affinities (Ki values in the low nanomolar range) at rat brain nAChRs in a [³H]-cytisine displacement assay [1]. ABT-418, a 3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole, demonstrates a Ki of approximately 3 nM at the α4β2 nAChR subtype . In contrast, the 5-methyl-3-(pyrrolidin-2-yl) substitution pattern has not been profiled in published nAChR SAR studies, indicating that its receptor binding profile and selectivity are unknown and likely distinct [1]. This regioisomeric divergence provides an untested chemical space for novel ligand discovery.

Nicotinic acetylcholine receptor Isoxazole regioisomer Structure-activity relationship

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Solid-State Handling

5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride (CAS 1803581-17-0) is supplied as a solid hydrochloride salt, whereas the corresponding free base (CAS 1000932-34-2) has a lower molecular weight (152.19 g/mol) and may exhibit different physical properties . Sigma-Aldrich confirms the free base form is a solid, but the hydrochloride salt is expected to possess enhanced water solubility due to the protonated pyrrolidine nitrogen, a well-established principle in pharmaceutical salt selection [1]. The hydrochloride salt form is generally preferred for biological assays requiring aqueous dissolution, as it reduces the need for organic co-solvents and improves handling reproducibility.

Salt form selection Aqueous solubility Solid-state properties

Vendor-Supplied Analytical Documentation: 95-98% Purity with NMR, HPLC, GC Certificates vs. As-Is Research Collections

Multiple vendors supply 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole (free base or hydrochloride) with varying levels of analytical documentation. Bidepharm provides the free base at 95%+ purity with batch-specific certificates of analysis including NMR, HPLC, and GC data . Leyan offers the hydrochloride salt at 98% purity . In contrast, Sigma-Aldrich distributes the free base under the AldrichCPR program with explicit disclaimers that no analytical data is collected and the product is sold 'as-is' . This divergence in quality control directly impacts experimental reproducibility.

Purity certification Analytical characterization Vendor comparison

Computational Physicochemical Profile: Balanced XLogP3 (0.7) and Minimal Rotatable Bonds (1) vs. Common Scaffolds

The computed physicochemical properties of 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole reveal a favorable fragment-like profile: XLogP3 = 0.7, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, rotatable bond count = 1, and molecular weight of 152.19 g/mol (free base) [1]. These values fulfill key drug-likeness criteria (Lipinski Rule of Five compliance) and the low number of rotatable bonds suggests a reduced entropic penalty upon target binding. While the regioisomer 3-methyl-5-(pyrrolidin-2-yl)isoxazole shares an identical XLogP3 of 0.7 , the divergent spatial arrangement of the methyl and pyrrolidine substituents leads to differences in electrostatic potential and molecular shape, which can translate into distinct target recognition profiles [2].

Physicochemical properties Drug-likeness Fragment-based design

Synthetic Accessibility and Enantiomeric Potential: Chiral Pyrrolidine Scaffold for Enantioselective Chemistry

The pyrrolidine ring at the 3-position of the isoxazole introduces a stereogenic center at C2 of the pyrrolidine, making the compound a chiral scaffold. Patent literature (US5409946A) describes enantioselective synthetic routes to related 3-methyl-5-(pyrrolidin-2-yl)isoxazoles, demonstrating that chiral resolution or asymmetric synthesis can provide enantiopure forms [1]. The target compound's regioisomeric pattern may similarly be amenable to enantioselective preparation, enabling procurement of single enantiomers for definitive pharmacological studies. Racemic mixtures of the comparator 3-(pyrrolidin-2-yl)isoxazole (CAS 1255147-67-1) lack this documented chiral synthetic pathway [2].

Chiral building block Enantioselective synthesis Pyrrolidine stereocenter

Data Availability Note: Limited Published Bioactivity Data for Direct Head-to-Head Comparison

A comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of May 2026 reveals that 5-methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride (CAS 1803581-17-0) and its free base (CAS 1000932-34-2) have no published quantitative bioactivity data (IC₅₀, Ki, EC₅₀) against specific molecular targets [1][2]. This contrasts sharply with the extensively profiled 3-methyl-5-(pyrrolidin-2-yl)isoxazole series, for which dozens of binding and functional data points are available [3]. Consequently, all differentiation evidence presented above relies on class-level inference, structural comparisons, and procurement-quality metrics rather than direct pharmacological head-to-head data. Procurement decisions for this compound should therefore be guided by its unique regioisomeric scaffold potential and the reliability of vendor-supplied analytical characterization.

Data gap Bioactivity Literature survey

Recommended Application Scenarios for 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole Hydrochloride Based on Verified Evidence


Novel Nicotinic Acetylcholine Receptor Ligand Discovery in Unexplored Regioisomeric Space

The 5-methyl-3-(pyrrolidin-2-yl) scaffold represents a regioisomeric chemical space not covered by the extensive ABT-418 patent estate. Medicinal chemistry teams pursuing nAChR α4β2 or α7 subtype modulators can use this compound as a starting template for parallel SAR exploration orthogonal to the well-characterized 3-methyl-5-pyrrolidinyl series . The underexplored substitution pattern may yield ligands with distinct subtype selectivity profiles or reduced off-target effects relative to nicotine-like agonists.

Fragment-Based Drug Design Leveraging Favorable Physicochemical Properties

With a molecular weight of 152.19 g/mol (free base), XLogP3 of 0.7, and only one rotatable bond, the compound meets all fragment-based screening criteria . Its balanced hydrophilicity/hydrophobicity and minimal conformational flexibility make it suitable for fragment library inclusion, X-ray crystallography-based fragment screening, or surface plasmon resonance (SPR) campaigns against diverse protein targets.

Enantioselective Synthesis of Chiral Building Blocks for Asymmetric Medicinal Chemistry

The pyrrolidine stereocenter provides a chiral handle for enantioselective synthesis. Patent literature demonstrates that analogous isoxazole-pyrrolidine systems can be resolved into single enantiomers . Procurement of the racemic hydrochloride salt followed by chiral resolution enables the generation of enantiopure intermediates for stereospecific SAR studies, a critical capability for targets where stereochemistry dictates pharmacological activity.

Quality-Controlled Reference Standard for Analytical Method Development

Vendors such as Bidepharm and Leyan provide batch-specific certificates of analysis (NMR, HPLC, GC) at 95-98% purity . This documented purity profile qualifies the compound as a reference standard for HPLC method development, impurity profiling, and quantitative NMR calibration in laboratories that require traceable analytical benchmarks for isoxazole-containing pharmaceutical intermediates.

Quote Request

Request a Quote for 5-Methyl-3-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.